Cas no 1368712-75-7 (1,4-difluoro-2-(2-isocyanatoethyl)benzene)

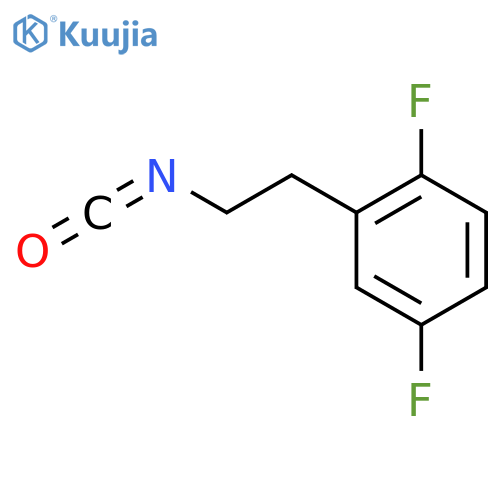

1368712-75-7 structure

商品名:1,4-difluoro-2-(2-isocyanatoethyl)benzene

1,4-difluoro-2-(2-isocyanatoethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1,4-difluoro-2-(2-isocyanatoethyl)benzene

- 1368712-75-7

- EN300-1870151

-

- インチ: 1S/C9H7F2NO/c10-8-1-2-9(11)7(5-8)3-4-12-6-13/h1-2,5H,3-4H2

- InChIKey: LFIAJXZRILCFMQ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1CCN=C=O)F

計算された属性

- せいみつぶんしりょう: 183.04957017g/mol

- どういたいしつりょう: 183.04957017g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 29.4Ų

1,4-difluoro-2-(2-isocyanatoethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1870151-1.0g |

1,4-difluoro-2-(2-isocyanatoethyl)benzene |

1368712-75-7 | 1g |

$914.0 | 2023-06-01 | ||

| Enamine | EN300-1870151-0.1g |

1,4-difluoro-2-(2-isocyanatoethyl)benzene |

1368712-75-7 | 0.1g |

$804.0 | 2023-09-18 | ||

| Enamine | EN300-1870151-10.0g |

1,4-difluoro-2-(2-isocyanatoethyl)benzene |

1368712-75-7 | 10g |

$3929.0 | 2023-06-01 | ||

| Enamine | EN300-1870151-0.25g |

1,4-difluoro-2-(2-isocyanatoethyl)benzene |

1368712-75-7 | 0.25g |

$840.0 | 2023-09-18 | ||

| Enamine | EN300-1870151-0.05g |

1,4-difluoro-2-(2-isocyanatoethyl)benzene |

1368712-75-7 | 0.05g |

$768.0 | 2023-09-18 | ||

| Enamine | EN300-1870151-0.5g |

1,4-difluoro-2-(2-isocyanatoethyl)benzene |

1368712-75-7 | 0.5g |

$877.0 | 2023-09-18 | ||

| Enamine | EN300-1870151-2.5g |

1,4-difluoro-2-(2-isocyanatoethyl)benzene |

1368712-75-7 | 2.5g |

$1791.0 | 2023-09-18 | ||

| Enamine | EN300-1870151-5.0g |

1,4-difluoro-2-(2-isocyanatoethyl)benzene |

1368712-75-7 | 5g |

$2650.0 | 2023-06-01 | ||

| Enamine | EN300-1870151-1g |

1,4-difluoro-2-(2-isocyanatoethyl)benzene |

1368712-75-7 | 1g |

$914.0 | 2023-09-18 | ||

| Enamine | EN300-1870151-10g |

1,4-difluoro-2-(2-isocyanatoethyl)benzene |

1368712-75-7 | 10g |

$3929.0 | 2023-09-18 |

1,4-difluoro-2-(2-isocyanatoethyl)benzene 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

1368712-75-7 (1,4-difluoro-2-(2-isocyanatoethyl)benzene) 関連製品

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量